6,9,12-Trioxa-2,16-diazaeicosanedioic acid, 17-oxo-, 1-(1,1-dimethylethyl) ester
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Overview
Description
6,9,12-Trioxa-2,16-diazaeicosanedioic acid, 17-oxo-, 1-(1,1-dimethylethyl) ester is a complex organic compound with the empirical formula C19H36N2O8. . This compound is notable for its unique structure, which includes multiple ether and amide linkages, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,9,12-Trioxa-2,16-diazaeicosanedioic acid, 17-oxo-, 1-(1,1-dimethylethyl) ester typically involves the reaction of N-Boc-protected diamines with succinic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Protection of Diamine: The diamine is protected using Boc anhydride to form N-Boc-protected diamine.
Reaction with Succinic Anhydride: The protected diamine is then reacted with succinic anhydride in the presence of a base such as triethylamine.
Purification: The product is purified using techniques such as column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and reaction time are optimized for maximum yield.
Purification and Quality Control: The product is purified using industrial-scale chromatography and undergoes rigorous quality control to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
6,9,12-Trioxa-2,16-diazaeicosanedioic acid, 17-oxo-, 1-(1,1-dimethylethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The ester and amide groups can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
6,9,12-Trioxa-2,16-diazaeicosanedioic acid, 17-oxo-, 1-(1,1-dimethylethyl) ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers and as a cross-linking agent in various materials.
Mechanism of Action
The mechanism of action of 6,9,12-Trioxa-2,16-diazaeicosanedioic acid, 17-oxo-, 1-(1,1-dimethylethyl) ester involves its interaction with specific molecular targets. The compound can form stable complexes with proteins and enzymes, affecting their activity and function. The pathways involved include:
Binding to Active Sites: The compound can bind to the active sites of enzymes, inhibiting or modulating their activity.
Cross-Linking: It can cross-link proteins, leading to changes in their structure and function.
Comparison with Similar Compounds
Similar Compounds
N-Boc-N’-succinyl-4,7,10-trioxa-1,13-tridecanediamine: A closely related compound with similar structural features.
N-Fmoc-N’-succinyl-4,7,10-trioxa-1,13-tridecanediamine: Another similar compound used in peptide synthesis.
Uniqueness
6,9,12-Trioxa-2,16-diazaeicosanedioic acid, 17-oxo-, 1-(1,1-dimethylethyl) ester is unique due to its specific combination of ether and amide linkages, which provide it with distinct chemical properties and reactivity. Its ability to form stable complexes with proteins and enzymes makes it particularly valuable in biochemical research .
Properties
Molecular Formula |
C19H35N2O8- |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
4-[3-[2-[2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propoxy]ethoxy]ethoxy]propylamino]-4-oxobutanoate |
InChI |
InChI=1S/C19H36N2O8/c1-19(2,3)29-18(25)21-9-5-11-27-13-15-28-14-12-26-10-4-8-20-16(22)6-7-17(23)24/h4-15H2,1-3H3,(H,20,22)(H,21,25)(H,23,24)/p-1 |
InChI Key |
RTHQDNQOODHVLK-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCOCCOCCOCCCNC(=O)CCC(=O)[O-] |
Origin of Product |
United States |
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